molecular formula C23H24ClN7O2 B2472646 2-(5-amino-3-(ethylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(4-chlorobenzyl)acetamide CAS No. 1170066-02-0

2-(5-amino-3-(ethylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(4-chlorobenzyl)acetamide

Cat. No. B2472646
CAS RN: 1170066-02-0
M. Wt: 465.94
InChI Key: LPZBGUFZJIZXCM-UHFFFAOYSA-N
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Description

2-(5-amino-3-(ethylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(4-chlorobenzyl)acetamide is a useful research compound. Its molecular formula is C23H24ClN7O2 and its molecular weight is 465.94. The purity is usually 95%.
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Scientific Research Applications

Coordination Chemistry and Supramolecular Assemblies

Research has demonstrated the synthesis and characterization of coordination complexes derived from pyrazole-acetamide derivatives, illustrating the effect of hydrogen bonding on self-assembly processes. These complexes, synthesized from derivatives similar to the compound , exhibit significant antioxidant activity due to their unique supramolecular architectures, facilitated by various hydrogen bonding interactions (Chkirate et al., 2019).

Synthesis and Evaluation of Biological Activities

There has been a focus on synthesizing novel compounds with potential antipsychotic properties, not interacting with dopamine receptors, indicating a unique mechanism of action. Such research involves compounds related in structure to the specified chemical, highlighting the diverse potential of pyrazole derivatives in therapeutic development (Wise et al., 1987).

Development of Novel Heterocyclic Compounds

Innovative approaches have led to the creation of new thiazole and pyrazole derivatives based on specific moieties, showing promise in antimicrobial activities. Such research underscores the importance of the compound's core structure in synthesizing derivatives with significant biological applications (Gouda et al., 2010).

Computational and Theoretical Studies

Recent studies have also explored microwave-assisted synthesis of novel compounds, including pyrazole ring formations, with computational studies aiding in understanding reaction mechanisms and selectivity. This research provides insight into the methodologies for synthesizing complex compounds efficiently and with precision (Fahim et al., 2019).

Exploration of Antimicrobial and Antifungal Properties

Synthesis and characterization of novel amino pyrazole derivatives have been conducted, aiming to evaluate their medicinal value, particularly in antimicrobial and antifungal activities. Such efforts reflect the ongoing interest in pyrazole derivatives as a source for new therapeutic agents (Shah et al., 2018).

properties

IUPAC Name

2-[5-amino-3-(ethylamino)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N-[(4-chlorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN7O2/c1-3-26-22-19(23-28-21(30-33-23)17-7-5-4-6-14(17)2)20(25)31(29-22)13-18(32)27-12-15-8-10-16(24)11-9-15/h4-11H,3,12-13,25H2,1-2H3,(H,26,29)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPZBGUFZJIZXCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NN(C(=C1C2=NC(=NO2)C3=CC=CC=C3C)N)CC(=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-amino-3-(ethylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(4-chlorobenzyl)acetamide

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